molecular formula C5H6FN3O B13107599 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one

4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one

Cat. No.: B13107599
M. Wt: 143.12 g/mol
InChI Key: HLKDBQDBYSEZNN-UHFFFAOYSA-N
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Description

4-Amino-6-fluoro-1-methylpyrimidin-2(1H)-one is a fluorinated pyrimidinone derivative characterized by a pyrimidine ring substituted with amino (-NH₂) at position 4, fluorine (-F) at position 6, and a methyl (-CH₃) group at position 1. The ketone moiety at position 2 contributes to its unique electronic and hydrogen-bonding properties, making it a candidate for pharmaceutical applications. Pyrimidinones are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C5H6FN3O

Molecular Weight

143.12 g/mol

IUPAC Name

4-amino-6-fluoro-1-methylpyrimidin-2-one

InChI

InChI=1S/C5H6FN3O/c1-9-3(6)2-4(7)8-5(9)10/h2H,1H3,(H2,7,8,10)

InChI Key

HLKDBQDBYSEZNN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=NC1=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using fluorinated pyrimidine derivatives as starting materials.

    Amination reactions: Introducing the amino group through reactions with amines or ammonia.

    Methylation reactions: Adding the methyl group using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of amino and fluoro groups can influence binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : Thiol () and hydroxy () substituents introduce distinct reactivities, such as disulfide formation or hydrogen-bonding capabilities.

Physicochemical Properties

Limited data on solubility and melting points are available for the target compound. However, inferences can be drawn from analogues:

  • Melting Points: Pyrimidinones with aromatic substituents (e.g., 4-(2,6-dichlorophenyl)-6-phenyl derivatives) exhibit higher melting points (116–118°C) due to crystal packing and π-π stacking .
  • Solubility: Hydroxy or amino groups (e.g., 6-hydroxy in ) enhance aqueous solubility, whereas hydrophobic groups like heptafluoropropyl () reduce it.

Crystallographic and Computational Insights

  • Crystal Packing: Analogues like 2-amino-6-methylpyrimidin-4(1H)-one () exhibit intermolecular N–H⋯O and π-π interactions (face-to-face distance: 3.776 Å), stabilizing the lattice .
  • Software Tools : Programs like Mercury () enable visualization of packing patterns and hydrogen-bonding networks, critical for drug design.

Biological Activity

4-Amino-6-fluoro-1-methylpyrimidin-2(1H)-one, a fluorinated pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula for 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one is C5_5H6_6FN3_3O. Its structure features:

  • An amino group at the 4-position,
  • A fluorine atom at the 6-position,
  • A methyl group at the 1-position.

This unique configuration contributes to its reactivity and interaction with biological targets.

Research indicates that 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one acts primarily as an antimetabolite , disrupting nucleic acid synthesis. Its mechanism involves:

  • Inhibition of thymidylate synthase, a crucial enzyme in DNA synthesis.
  • Interference with RNA processing, which is vital for protein synthesis in rapidly dividing cells such as cancer cells.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. Key findings include:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia), with IC50_{50} values indicating potent activity .
Cell LineIC50_{50} (µM)
HeLa53.02
K56245.00
  • Resistance Mechanisms : Research into resistance mechanisms has shown that cancer cells can develop resistance to 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one, prompting further studies to enhance its efficacy and reduce side effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent :

  • Antibacterial Activity : It has been tested against several bacterial strains, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Comparative Studies

Comparative analyses with other pyrimidine derivatives have highlighted the unique biological activity of 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one:

Compound NameStructure TypeUnique Features
5-Fluorouracil (5-FU)PyrimidineEstablished chemotherapeutic agent
2-Amino-5-fluoropyrimidin-4(1H)-onePyrimidineLacks methyl group at position 1
2-Amino-6-chloropyrimidin-4(3H)-onePyrimidineChlorine substitution instead of fluorine

Case Studies

Several case studies have documented the clinical applications and ongoing research involving this compound:

  • Clinical Trials : Ongoing trials are assessing the combination of 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one with other chemotherapeutic agents to evaluate synergistic effects in resistant cancer types.
  • Microbial Resistance Studies : Investigations into how microbial strains develop resistance to this compound are crucial for optimizing its use in clinical settings.

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